molecular formula C14H8N2O6 B028086 Cinnabarinic acid CAS No. 606-59-7

Cinnabarinic acid

Cat. No.: B028086
CAS No.: 606-59-7
M. Wt: 300.22 g/mol
InChI Key: FSBKJYLVDRVPTK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cinnabarinic acid (CA) is a trace metabolite of the kynurenine pathway . It primarily targets type-4 metabotropic glutamate (mGlu4) receptors and aryl hydrocarbon (Ah) receptors . These receptors play crucial roles in various physiological processes, including the regulation of pain thresholds .

Mode of Action

CA acts as a partial agonist of mGlu4 receptors It has no activity at other mGlu receptor subtypes . Furthermore, CA also activates Ah receptors .

Biochemical Pathways

CA is an endogenous metabolite of the kynurenine pathway , which is the primary route of tryptophan metabolism in the human body . This pathway consists of several metabolites collectively called the kynurenines, which include kynurenic acid, L-kynurenine, quinolinic acid, and others . Imbalances in the levels of these metabolites can have broad health implications .

Pharmacokinetics

It is known that ca is produced by the oxidation of 3-hydroxyanthranilic acid, a step in the kynurenine pathway . More research is needed to fully understand the ADME properties of CA and their impact on its bioavailability.

Result of Action

The activation of mGlu4 and Ah receptors by CA has several effects. For instance, CA has been shown to have analgesic activity in models of inflammatory and neuropathic pain . It reduces nocifensive behavior and retains its analgesic activity when administered repeatedly . Some studies also indicate that CA might be neuroprotective . Furthermore, CA has been found to exhibit antibacterial activity by inhibiting biofilm formation .

Action Environment

The action, efficacy, and stability of CA can be influenced by various environmental factors. For instance, the presence of other metabolites in the kynurenine pathway could potentially affect the action of CA . Additionally, the specific physiological or pathological context in which CA is acting could also influence its effects . More research is needed to fully understand how environmental factors influence the action of CA.

Biochemical Analysis

Biochemical Properties

Cinnabarinic acid interacts with several biomolecules. It has been shown to be an mGlu4R-specific agonist . It also exhibits antibacterial activity by inhibiting the formation of biofilms in Bacillus subtilis and B. cereus .

Cellular Effects

This compound has significant effects on various types of cells. It leads to loss of mitochondrial respiration and apoptosis . It also exhibits antibacterial activity by inhibiting the formation of biofilms in certain bacterial cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a partial agonist of type 4 metabotropic glutamate (mGlu4) receptors . It also inhibits the formation of biofilms in Bacillus subtilis and B. cereus, suggesting a potential mechanism for its antimicrobial activity .

Dosage Effects in Animal Models

In animal models, low doses of this compound (0.125 and 0.25 mg/kg, i.p.) have been shown to reduce nocifensive behaviour in the second phase of the formalin test .

Metabolic Pathways

This compound is involved in the kynurenine pathway of tryptophan metabolism . It is produced by the oxidation of 3-Hydroxyanthranilic acid .

Properties

IUPAC Name

2-amino-3-oxophenoxazine-1,9-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O6/c15-10-6(17)4-8-12(9(10)14(20)21)16-11-5(13(18)19)2-1-3-7(11)22-8/h1-4H,15H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBKJYLVDRVPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209408
Record name Cinnabarinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinnavalininate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

606-59-7
Record name Cinnabarinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnabarinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnabarinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINNABARINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XYB6EX2PG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is cinnabarinic acid (CA) and how is it formed?

A1: this compound (CA) is a naturally occurring phenoxazinone pigment derived from the kynurenine pathway, the major route of tryptophan metabolism. [] It is formed by the oxidative dimerization of 3-hydroxyanthranilic acid (3-HAA), another metabolite in the kynurenine pathway. [, , , , ] This reaction is catalyzed by enzymes like laccase, which are commonly found in fungi. [, , , , , ]

Q2: How does this compound interact with metabotropic glutamate receptors (mGluRs)?

A3: this compound acts as a partial agonist of type 4 metabotropic glutamate (mGlu4) receptors. [] This means that it binds to mGlu4 receptors and activates them, but to a lesser extent than the endogenous agonist, glutamate. [] this compound shows no activity at other mGlu receptor subtypes. []

Q3: What are the downstream effects of this compound's interaction with mGlu4 receptors?

A3: Activation of mGlu4 receptors by this compound has been shown to produce a range of effects, including:

  • Neuroprotection: this compound protects against excitotoxic neuronal death in mixed cultures of cortical cells and against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine toxicity in mice. []
  • Analgesia: this compound reduces nocifensive behavior in the second phase of the formalin test and in mice subjected to Chronic Constriction Injury (CCI) of the sciatic nerve. []
  • Antipsychotic-like activity: this compound shows efficacy in behavioral tests used to study antipsychotic-like activity in mice and rats, and attenuates MK-801-evoked glutamate release. []

Q4: Does this compound interact with any other receptors besides mGlu4 receptors?

A5: Yes, this compound is also an agonist of the aryl hydrocarbon receptor (AhR). [, , , , ] The AhR is a ligand-activated transcription factor involved in various biological processes, including xenobiotic metabolism, immune response, and cell differentiation. [, ]

Q5: What is the significance of this compound's interaction with the AhR?

A5: Activation of the AhR by this compound has been shown to:

  • Drive IL-22 production: this compound stimulates the differentiation of human and mouse T cells producing IL-22, a cytokine involved in mucosal immunity and tissue repair. [, ]
  • Induce Stanniocalcin 2 (STC2) expression: this compound upregulates STC2, a secreted glycoprotein involved in cell metabolism, inflammation, and cytoprotection. [, , ]

Q6: What are the structural characteristics of this compound?

A8: this compound is a phenoxazinone alkaloid with the following characteristics: [, , , , ]

  • Spectroscopic data: this compound exhibits characteristic absorbance in the UV-Vis region and distinct signals in NMR and mass spectrometry analyses. [, , , , ]

Q7: How is this compound produced?

A9: this compound can be obtained from natural sources, such as the fungus Pycnoporus cinnabarinus, where it serves as a pigment. [, , , , , ] Additionally, it can be synthesized chemically or produced through metabolically engineered microorganisms like Pseudomonas chlororaphis. [, ]

Q8: What are the potential applications of this compound?

A8: Due to its diverse biological activities, this compound holds promise for applications in various fields, including:

  • Pharmaceuticals: this compound's neuroprotective, analgesic, anti-inflammatory, and antipsychotic-like properties make it a potential candidate for developing treatments for neurological and psychiatric disorders. [, , , , , , ]
  • Dyeing Industry: As a natural pigment, this compound could be used as a dye for various applications. [, , , , , ]

Q9: What analytical methods are used to detect and quantify this compound?

A9: Several analytical methods have been employed to study this compound, including:

  • High-performance liquid chromatography (HPLC): This technique is commonly used to separate, identify, and quantify this compound in various matrices, such as biological samples and culture media. [, , , , , ]
  • Mass spectrometry (MS): Coupled with HPLC, MS provides accurate mass measurements and structural information, enabling the identification and quantification of this compound. [, , , , ]
  • Nuclear magnetic resonance (NMR) spectroscopy: This technique is utilized to elucidate the structure of this compound and its derivatives. [, , , , , ]
  • Thin layer chromatography (TLC): This method offers a simple and rapid way to separate and visually identify this compound based on its migration characteristics. [, ]

Q10: Are there any concerns regarding the stability of this compound?

A12: this compound can be degraded by hydrogen peroxide, leading to the formation of 3-hydroxyanthranilic acid and novel hemiketals. [, ] This decomposition can impact its stability and potentially influence its biological activity. [, ]

Q11: How does this compound contribute to our understanding of the gut-brain axis?

A13: The gut microbiota plays a crucial role in tryptophan metabolism, and alterations in the gut microbial composition can influence the production of kynurenine pathway metabolites, including this compound. [, ] Considering this compound's ability to cross the blood-brain barrier and its interaction with receptors in the central nervous system, it may act as a signaling molecule in the gut-brain axis, potentially impacting brain function and behavior. [, , , , , , ]

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